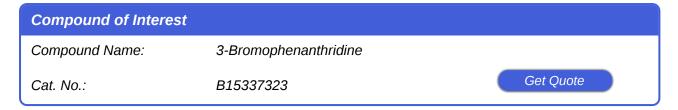


Physicochemical Properties of 3-Bromophenanthridine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenanthridine is a halogenated derivative of phenanthridine, a nitrogen-containing heterocyclic aromatic compound. The introduction of a bromine atom to the phenanthridine core is expected to significantly influence its physicochemical properties, which in turn are critical determinants of its behavior in biological systems. Understanding these properties is paramount for its potential application in medicinal chemistry and drug development, impacting aspects such as solubility, membrane permeability, and target binding affinity.

This technical guide provides a comprehensive overview of the key physicochemical properties of **3-Bromophenanthridine**. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document outlines the established experimental protocols for determining these properties. For illustrative purposes, data for the structurally related compound, 3-Bromophenanthrene, is presented.

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical properties. It is important to note that the data presented is for 3-Bromophenanthrene and serves as an illustrative example of the data



that would be obtained for **3-Bromophenanthridine** using the experimental protocols detailed in the subsequent section.

Property	Value (for 3-Bromophenanthrene)
Molecular Formula	C14H9Br
Molecular Weight	257.13 g/mol [1]
Melting Point	81-86 °C[2]
Boiling Point	389.7 ± 11.0 °C (Predicted)[2]
Solubility	Soluble in Methanol[2][3]
logP (Octanol-Water Partition Coefficient)	5.1 (Computed)[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Melting Point Method[5][6]

- Sample Preparation: A small amount of the crystalline **3-Bromophenanthridine** is finely ground into a powder. This powder is then packed into a capillary tube, which is sealed at one end, to a height of about 3 mm.
- Apparatus: A melting point apparatus (such as a Mel-Temp or a Thiele tube) is used. The
 capillary tube is placed in the heating block or oil bath of the apparatus, attached to a
 thermometer.
- Heating: The sample is heated rapidly to about 20°C below the expected melting point. The
 heating rate is then reduced to a slow and constant rate of 1-2°C per minute.



Observation: The temperature at which the solid first begins to melt and the temperature at
which the last crystal turns into a liquid are recorded. This range is the melting point of the
substance. A narrow melting point range (typically 0.5-1.0°C) is indicative of a pure
compound.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method[7][8][9]

- Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, methanol, diethyl ether, hexane) are used.
- Procedure:
 - A known amount of 3-Bromophenanthridine (e.g., 10 mg) is placed in a series of small test tubes.
 - A small, measured volume of a solvent (e.g., 1 mL) is added to each test tube.
 - The test tubes are vigorously shaken for a set period (e.g., 1-2 minutes).
 - The mixture is then allowed to stand, and visual inspection is performed to see if the solid has dissolved.
- Classification: The solubility is typically classified as:
 - Soluble: If the entire solid dissolves.
 - Slightly soluble: If a portion of the solid dissolves.
 - Insoluble: If the solid does not appear to dissolve.
- Quantitative Analysis: For a more precise determination, the saturated solution can be filtered, and the concentration of the dissolved solute can be measured using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).



logP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

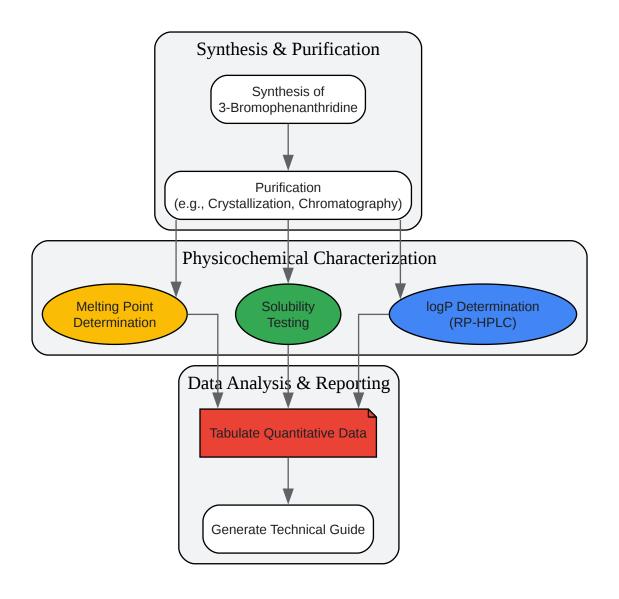
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[10][11] [12]

- Principle: This method correlates the retention time of a compound on a nonpolar stationary phase (like C18) with its logP value.
- Calibration: A series of standard compounds with known logP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values. The retention factor is calculated using the formula: k' = (t_R t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time (retention time of an unretained compound).
- Sample Analysis: A solution of 3-Bromophenanthridine is injected into the same HPLC system under identical conditions (mobile phase composition, flow rate, temperature).
- logP Calculation: The retention time of 3-Bromophenanthridine is measured, and its log k' is calculated. The logP of 3-Bromophenanthridine is then determined by interpolating its log k' value on the calibration curve.

Mandatory Visualization

The following diagram illustrates a general workflow for the determination of the physicochemical properties of a solid organic compound like **3-Bromophenanthridine**.





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Caption: Workflow for Physicochemical Profiling.

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